molecular formula C20H21NO4S B2492093 2-(3,4-dimethoxyphenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide CAS No. 2034255-27-9

2-(3,4-dimethoxyphenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide

Cat. No. B2492093
CAS RN: 2034255-27-9
M. Wt: 371.45
InChI Key: IFUFIWDJOAQTRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "2-(3,4-dimethoxyphenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide" often involves multi-step chemical processes that include condensation, cyclization, and functional group transformations. An example includes the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide through stirring compound ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions (Sharma et al., 2018). This method could offer insights into the potential synthesis pathway of the target compound, highlighting the importance of selecting appropriate reactants and conditions to achieve the desired molecular structure.

Molecular Structure Analysis

The molecular structure of similar compounds can be characterized by techniques such as single-crystal X-ray diffraction, which provides detailed insights into the compound's crystal system, space group, and unit cell parameters. For example, a related compound crystallized in the monoclinic system with specific unit cell parameters, showcasing the utility of structural elucidation methods in understanding compound geometry and intermolecular interactions (Hu Jingqian et al., 2016).

Chemical Reactions and Properties

Compounds containing furan and thiophene units, like the target molecule, often engage in diverse chemical reactions. For instance, the Gewald reaction facilitates the synthesis of thiophene derivatives, indicating a versatile approach to constructing complex heterocyclic systems (Arora et al., 2013). Such reactions are crucial for developing pharmacologically active molecules, demonstrating the chemical reactivity of furan and thiophene moieties within a compound.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 2-(3,4-dimethoxyphenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide is related to research in synthetic organic chemistry, particularly in the formation of complex heterocyclic structures. For instance, similar compounds have been involved in Mn(III)/Cu(II)-mediated oxidative radical cyclizations leading to erythrinanes, showcasing their potential in synthesizing novel organic compounds with possible biological activities (Shiho Chikaoka et al., 2003).

Biological Activities and Applications

Compounds with structures akin to this compound have been evaluated for their cytotoxic activities. β-Aryl-α-dimethoxyphosphoryl-γ-lactams, for instance, were synthesized and their cytotoxicity was assessed against various cancer cell lines, indicating potential applications in cancer research (S. Cinar et al., 2017).

Photophysical and Electrochemical Properties

Research on phenothiazine derivatives with various conjugated linkers (furan, thiophene) for use in dye-sensitized solar cells provides insights into the photophysical and electrochemical properties of compounds with furan and thiophene units. Such studies highlight the importance of conjugated linkers in enhancing device performance and may imply similar potential applications for compounds like this compound in the field of materials science (Se Hun Kim et al., 2011).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-23-17-5-3-14(11-18(17)24-2)12-20(22)21-9-7-16-4-6-19(26-16)15-8-10-25-13-15/h3-6,8,10-11,13H,7,9,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUFIWDJOAQTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCCC2=CC=C(S2)C3=COC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.